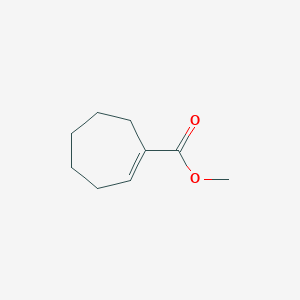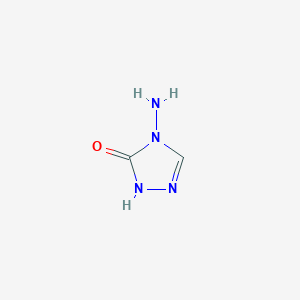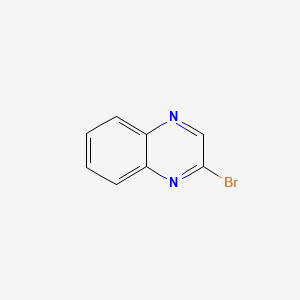![molecular formula C15H14O2 B1269865 4-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 428470-82-0](/img/structure/B1269865.png)
4-[(3-Methylbenzyl)oxy]benzaldehyde
Descripción general
Descripción
“4-[(3-Methylbenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(3-Methylbenzyl)oxy]benzaldehyde” is 1S/C15H14O2/c1-12-5-7-13(8-6-12)11-17-15-4-2-3-14(9-15)10-16/h2-10H,11H2,1H3 . This indicates that the molecule consists of a benzaldehyde group with a methylbenzyl ether substituent.
Physical And Chemical Properties Analysis
“4-[(3-Methylbenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 226.27 .
Aplicaciones Científicas De Investigación
Pharmaceuticals
4-[(3-Methylbenzyl)oxy]benzaldehyde: is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure allows for modifications that can lead to the development of new drugs with potential therapeutic applications. The compound’s ability to undergo different chemical reactions makes it valuable for creating analogs that can be tested for pharmacological activity .
Organic Synthesis
In organic chemistry, 4-[(3-Methylbenzyl)oxy]benzaldehyde serves as a building block for complex molecules. It can participate in condensation reactions, forming new carbon-carbon bonds, and is also used in the synthesis of heterocyclic compounds. Its reactivity towards nucleophiles and electrophiles allows chemists to introduce various functional groups, expanding the diversity of synthetic pathways .
Material Science
This compound finds applications in material science due to its potential as a monomer for polymer synthesis. The aromatic aldehyde group can react with other monomers to form polymers with specific properties, such as increased thermal stability or altered electrical conductivity. These polymers can be used in creating new materials for electronics, coatings, and adhesives .
Analytical Chemistry
4-[(3-Methylbenzyl)oxy]benzaldehyde: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or as a comparison in the analysis of complex mixtures. It may also be used in the development of new analytical methods for detecting similar compounds .
Biotechnology
In biotechnology research, this compound could be explored for its interactions with biological molecules. It may be used in assays to study enzyme-substrate interactions or in the design of sensors based on molecular recognition. Its role in biotechnology is still an emerging area, with potential applications in diagnostics and biosensing .
Environmental Science
The environmental impact of 4-[(3-Methylbenzyl)oxy]benzaldehyde and its derivatives can be studied to understand their behavior in ecosystems. Research may focus on its biodegradability, toxicity to aquatic life, and potential as an environmental pollutant. This information is crucial for assessing the risks associated with the use of such chemicals in industrial processes .
Safety And Hazards
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWTYFOPRLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358255 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
428470-82-0 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)







![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)



